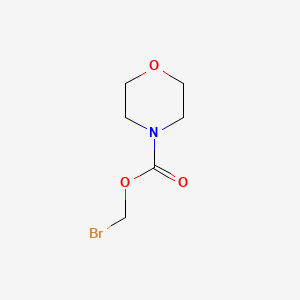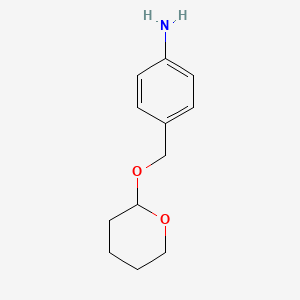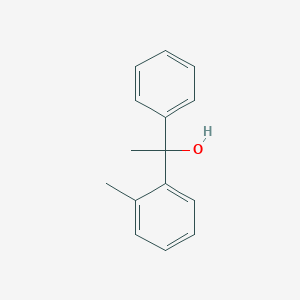
1-Phenyl-1-tolylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1-tolylethanol is an organic compound with the molecular formula C15H16O It is a secondary alcohol characterized by the presence of a phenyl group and a tolyl group attached to the same carbon atom
准备方法
1-Phenyl-1-tolylethanol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of benzophenone with a Grignard reagent such as methylmagnesium bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C(OH)C}_6\text{H}_4\text{CH}_3 + \text{MgBrOH} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere .
-
Reduction of Ketones: : Another method involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions vary depending on the reducing agent used .
-
Industrial Production: : Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable for large-scale production .
化学反应分析
1-Phenyl-1-tolylethanol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-tolylketone, using oxidizing agents such as chromium trioxide or potassium permanganate .
-
Reduction: : Reduction of this compound can yield hydrocarbons. For example, catalytic hydrogenation can convert it to 1-Phenyl-1-tolylmethane .
-
Substitution: : The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide .
-
Dehydration: : Dehydration of this compound can produce alkenes. This reaction typically requires acidic conditions .
科学研究应用
1-Phenyl-1-tolylethanol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
-
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
作用机制
The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
相似化合物的比较
1-Phenyl-1-tolylethanol can be compared with other similar compounds such as:
-
1-Phenylethanol: : This compound has a similar structure but lacks the tolyl group. It is also a secondary alcohol and is used in similar applications .
-
2-Phenylethanol: : An isomer of 1-Phenylethanol, it is an achiral alcohol with different properties and applications .
-
Benzyl Alcohol: : This compound has a benzyl group instead of a phenyl group and exhibits different reactivity and applications .
The uniqueness of this compound lies in its dual aromatic groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3 |
InChI 键 |
BIZUCNKTQHKNLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


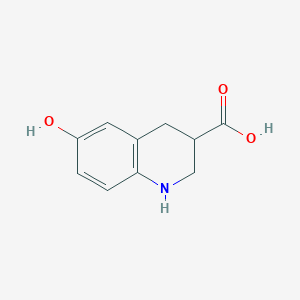
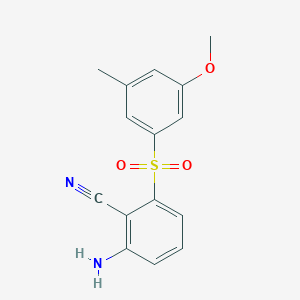
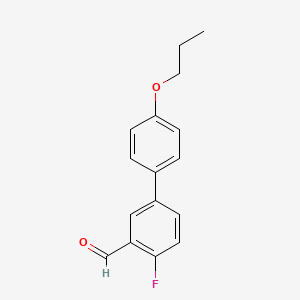
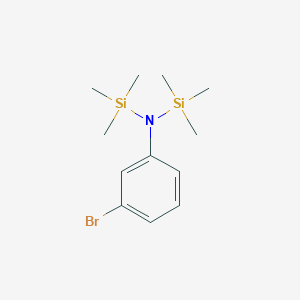
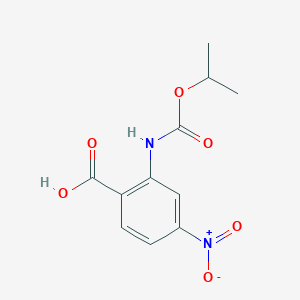

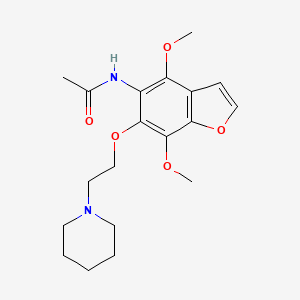
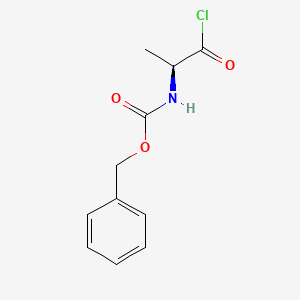
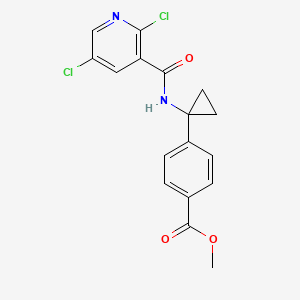
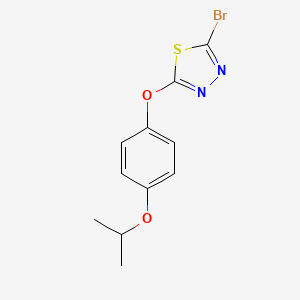
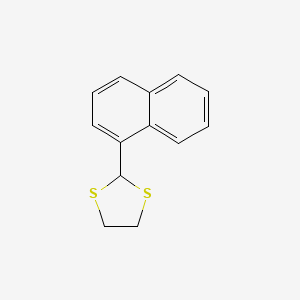
![Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate](/img/structure/B8418627.png)
